(RS)-Alprenolol hydrochloride;dl-Alprenolol hydrochloride

Description

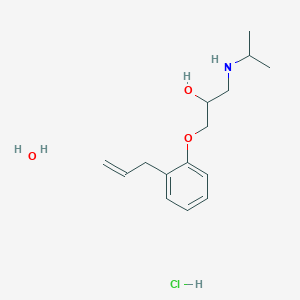

(RS)-Alprenolol hydrochloride, also known as dl-Alprenolol hydrochloride, is a non-selective β-adrenergic receptor antagonist (beta-blocker) and a 5-HT1A receptor antagonist . It is chemically defined as (RS)-1-(2-Allylphenoxy)-3-(isopropylamino)propan-2-ol monohydrochloride, with the molecular formula C15H23NO2·HCl and a molecular weight of 285.81 g/mol . The compound is freely soluble in water, ethanol, and acetic acid, with a pH range of 4.5–6.0 in aqueous solutions . Its melting point is between 108–112°C, and it is regulated globally under HS 29221980 and SITC 51461 for trade and tariff purposes .

Properties

Molecular Formula |

C15H26ClNO3 |

|---|---|

Molecular Weight |

303.82 g/mol |

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrate;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH.H2O/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H;1H2 |

InChI Key |

SNZGYMHWQSCZSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)O.O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alprenolol (hydrochloride) can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-allylphenol with epichlorohydrin to form 1-(2-allylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with isopropylamine to yield alprenolol. The final step involves the conversion of alprenolol to its hydrochloride salt by reacting it with hydrochloric acid .

Industrial Production Methods

Industrial production of alprenolol (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Alprenolol (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: Alprenolol can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in alprenolol.

Substitution: Alprenolol can undergo substitution reactions, particularly at the phenoxy group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions often involve the use of strong bases or acids

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of alprenolol .

Scientific Research Applications

Alprenolol (hydrochloride) has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of beta-blockers and their interactions with receptors.

Biology: Alprenolol is used to study the physiological effects of beta-adrenergic blockade.

Medicine: It is used in clinical research to evaluate its efficacy and safety in treating cardiovascular conditions.

Industry: Alprenolol is used in the development of new pharmaceuticals and as a standard in quality control processes

Mechanism of Action

Alprenolol (hydrochloride) exerts its effects by non-selectively blocking beta-1 and beta-2 adrenergic receptors. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure. Additionally, alprenolol inhibits the production of renin by binding to beta-2 receptors in the juxtaglomerular apparatus, which further contributes to its antihypertensive effects .

Comparison with Similar Compounds

Pharmacological Profile :

- Mechanism : Blocks β1 and β2 adrenergic receptors, reducing heart rate, blood pressure, and myocardial oxygen demand .

- Indications : Hypertension, angina pectoris, and arrhythmias .

- Half-Life : Short duration (~3–4 hours), requiring multiple daily doses .

Table 1: Structural and Regulatory Comparison

Key Differentiators :

Receptor Selectivity: Alprenolol: Non-selective β-blocker (β1/β2) with 5-HT1A antagonism, unlike atenolol (β1-selective) or arotinolol (α/β-blocker) . Propranolol: Similar non-selectivity but lacks 5-HT1A activity .

Pharmacokinetics: Half-Life: Alprenolol (3–4 hours) has a shorter duration than atenolol (6–7 hours) but longer than esmolol (9 minutes) . Solubility: Alprenolol’s high water solubility contrasts with lipophilic beta-blockers like propranolol, affecting bioavailability and dosing frequency .

Atenolol: Preferred for hypertension in asthma patients due to β1 selectivity, minimizing bronchospasm risk . Arotinolol: Dual α/β-blockade makes it suitable for hypertensive patients with tachycardia .

Table 2: Adverse Effect Profile

Research Findings :

- Drug Interactions: Alprenolol’s non-selectivity increases bronchospasm risk when combined with NSAIDs or calcium channel blockers, unlike atenolol .

- Efficacy in Models: In renal hypertensive dogs, alprenolol significantly reduced blood pressure without altering heart rate variability, demonstrating balanced β-blockade .

- Anti-Prion Activity: Unique to alprenolol, studies suggest it inhibits prion protein aggregation via 5-HT1A interactions, a property absent in propranolol or atenolol .

Biological Activity

(RS)-Alprenolol hydrochloride, a non-selective β-adrenergic antagonist, is primarily utilized in clinical settings for the management of hypertension, angina pectoris, and certain arrhythmias. Its pharmacological properties are attributed to its ability to block β-adrenergic receptors, which plays a crucial role in cardiovascular regulation. This article explores the biological activity of alprenolol through various studies, highlighting its mechanisms of action, effects on cellular signaling pathways, and potential therapeutic applications.

Alprenolol functions by binding to β-adrenergic receptors (βARs), inhibiting their activation by endogenous catecholamines. This blockade results in decreased heart rate and myocardial contractility, contributing to its antihypertensive effects. Recent studies have shown that alprenolol can also stimulate β-arrestin-mediated signaling pathways, which are independent of traditional G-protein signaling.

Key Findings:

- Alprenolol significantly recruits β-arrestin to the β1AR, leading to activation of extracellular signal-regulated kinases (ERK) and phosphoinositide 3-kinase (PI3K) pathways, suggesting a dual mechanism of action that may confer cardioprotective effects .

- In vivo studies demonstrated that alprenolol administration resulted in increased ERK activation in cardiac tissues, indicating its potential role in enhancing myocardial survival signaling .

Biological Activity Data

The following table summarizes the biological activity of alprenolol compared to other β-blockers regarding their potency and efficacy in activating ERK signaling:

| β-Blocker | EC50 (nM) | ERK Activation | Comments |

|---|---|---|---|

| Alprenolol | 59 | Moderate | Induces β-arrestin recruitment |

| Carvedilol | 2 | High | Superior ERK activation |

| Propranolol | No effect | None | Does not stimulate ERK |

Case Studies

- Cardioprotection Mechanism : A study conducted on murine models indicated that alprenolol's ability to activate ERK signaling pathways could provide cardioprotection during ischemic events. The administration of alprenolol before inducing ischemia resulted in reduced myocardial injury .

- Comparative Study on Cardiac Function : In a clinical setting, patients treated with alprenolol showed significant improvements in cardiac function parameters compared to those receiving other β-blockers like nadolol and pindolol. The study highlighted alprenolol's unique ability to modulate cardiac responses under stress conditions .

- Effects on Neurotoxicity : Research investigating the neuroprotective effects of alprenolol revealed its potential to mitigate spongiform changes in mouse brains induced by neurotoxic agents. This suggests a broader therapeutic potential beyond cardiovascular applications .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of (RS)-Alprenolol Hydrochloride using pharmacopeial standards?

- Methodological Answer :

- Identity Confirmation : Use UV-Vis spectrophotometry (1 in 10,000 ethanol solution) to compare absorption spectra with reference standards. A match in peak wavelengths and intensities validates identity .

- Purity Assessment : Perform thin-layer chromatography (TLC) with silica gel plates and a mobile phase of dichloromethane, acetone, acetic acid, and water (60:42:5:3). Spot intensity of impurities in the sample should not exceed that of a 0.25% reference standard .

- Chloride Verification : A 1:50 aqueous solution should yield a positive response to chloride qualitative tests (e.g., silver nitrate precipitation) .

Q. What are the key physicochemical properties of (RS)-Alprenolol Hydrochloride relevant to experimental design?

- Methodological Answer :

- Solubility : Freely soluble in water and ethanol, critical for preparing stock solutions for in vitro assays .

- Stability : Degrades under prolonged exposure to light or heat. Store in airtight containers at 2–8°C, validated by stability-indicating HPLC methods .

- Spectroscopic Data : UV-Vis absorption maxima at 225 nm and 275 nm (ethanol) serve as benchmarks for compound identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data caused by (RS)-Alprenolol’s dual activity as a β-blocker and 5-HT1A antagonist?

- Methodological Answer :

- Selective Receptor Blockade : Use knockout models or co-administration of selective antagonists (e.g., propranolol for β-adrenoceptors or WAY-100635 for 5-HT1A) to isolate target effects .

- Dose-Response Curves : Establish EC50/IC50 values for each receptor pathway to quantify potency differences. Cross-validate via radioligand binding assays .

- Data Interpretation : Apply statistical models (e.g., two-way ANOVA) to distinguish receptor-specific effects from off-target interactions .

Q. What strategies ensure reproducibility in studies investigating (RS)-Alprenolol’s cardiovascular effects?

- Methodological Answer :

- Batch Standardization : Use pharmacopeial-grade material with ≤0.25% impurities (validated by TLC ).

- In Vivo Models : Control for genetic variability (e.g., use inbred rodent strains) and environmental factors (e.g., circadian rhythm, diet) .

- Analytical Cross-Checks : Compare HPLC retention times and mass spectrometry (MS) profiles with certified reference standards .

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for (RS)-Alprenolol Hydrochloride?

- Methodological Answer :

- Bioavailability Factors : Adjust for first-pass metabolism using hepatic microsomal assays or portal vein-cannulated models .

- Protein Binding Corrections : Measure plasma protein binding via equilibrium dialysis and adjust free drug concentrations in PK/PD models .

- Interspecies Scaling : Apply allometric scaling (e.g., body surface area normalization) when extrapolating rodent data to humans .

Safety and Compliance Questions

Q. What safety protocols are critical when handling (RS)-Alprenolol Hydrochloride in laboratory settings?

- Methodological Answer :

- Exposure Mitigation : Use fume hoods for powder handling; airborne concentrations must comply with OSHA guidelines (ACGIH TLV not established, but minimize exposure) .

- Emergency Procedures : For accidental ingestion, rinse mouth but do not induce vomiting. Seek immediate medical assistance with SDS documentation .

- Waste Disposal : Neutralize aqueous solutions to pH 6–8 before disposal, following EPA hazardous waste guidelines .

Data Analysis and Reporting

Q. How can researchers validate the statistical significance of (RS)-Alprenolol’s effects in complex datasets?

- Methodological Answer :

- Multivariate Analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., heart rate vs. serotonin levels) .

- Power Analysis : Predefine sample sizes using pilot data to ensure adequate power (α=0.05, β=0.2) .

- Transparency : Report raw data and negative results in supplementary materials to avoid publication bias .

Regulatory and Ethical Considerations

Q. What documentation is required for FDA/EMA submissions involving (RS)-Alprenolol Hydrochloride?

- Methodological Answer :

- CMC Data : Include Certificate of Analysis (CoA) with impurity profiles, stability data, and batch records per ICH Q3A/B guidelines .

- Toxicology Reports : Submit acute toxicity (LD50) and genotoxicity (Ames test) studies referencing OECD 423 and 471 protocols .

- Ethical Approvals : Document IRB/IACUC approvals for animal/human studies, emphasizing compliance with the 3Rs (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.